3-(4-Chlorophenyl)-4-methylpyridine
Overview
Description
3-(4-Chlorophenyl)-4-methylpyridine, or 3-CMP, is a synthetic compound that has been studied for its potential applications in medical and scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound found in various plants and animals, and has been studied for its possible use in the synthesis of other compounds, as well as its potential biochemical and physiological effects.
Scientific Research Applications
1. Molecular Structure and Spectroscopy
Research has explored the unique molecular structures and spectroscopic properties of compounds related to 3-(4-Chlorophenyl)-4-methylpyridine. For instance, studies have investigated the complex formation and properties of related molecules, often focusing on their crystal structures and spectroscopic characteristics. These studies provide valuable insights into the molecular behavior and interactions of these compounds, contributing significantly to the field of molecular chemistry and materials science (Malarski et al., 1987), (Majerz et al., 1990).
2. Photophysical and Electrochemical Properties
Studies have also delved into the photophysical and electrochemical properties of compounds related to 3-(4-Chlorophenyl)-4-methylpyridine, such as their redox behavior and luminescent properties. This research is crucial for understanding how these compounds can be applied in various technological and industrial applications, including in the development of electronic and photonic devices (Neve et al., 1999).
3. Applications in Material Science
The study of compounds like 3-(4-Chlorophenyl)-4-methylpyridine has significant implications in material science, particularly in the development of new materials with unique properties. For instance, research into the preparation and characterization of nonclassical tetraazaporphyrins and related compounds reveals potential applications in creating materials with novel optical and electronic properties (Kimura et al., 2011).
4. Theoretical and Computational Chemistry
Theoretical and computational studies have been conducted to better understand the molecular dynamics and electronic structures of these compounds. Such research is vital for predicting the behavior of these molecules under various conditions and can guide practical applications in chemistry and material science (Kimura et al., 2016).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNYGQODTXTCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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